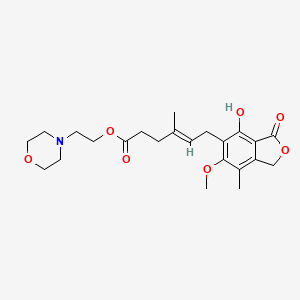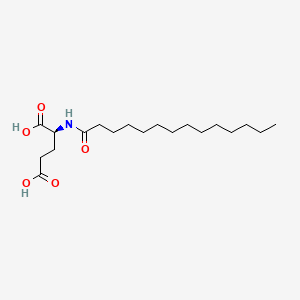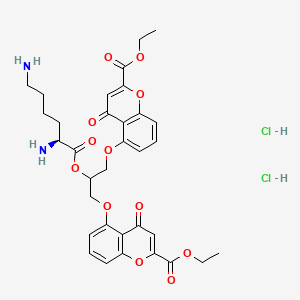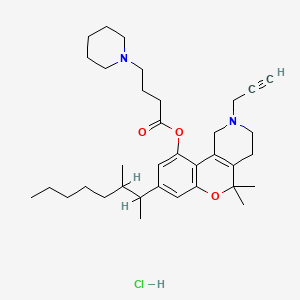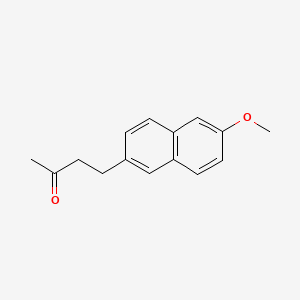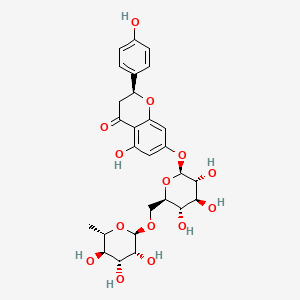
Narirutin
Overview
Description
Narirutin is a naturally occurring flavanone, a subclass of flavonoids, predominantly found in citrus fruits such as oranges, grapefruits, and tangerines . This compound is known for its diverse therapeutic properties, including anti-inflammatory, anti-allergic, antioxidant, anti-diabetic, anti-cancer, and anti-tumor effects . This compound has a molecular formula of C₂₇H₃₂O₁₄ and a molar mass of 580.539 g/mol .
Mechanism of Action
Target of Action
Narirutin, a dietary flavonoid found in citrus fruits, has been shown to have significant chemotherapeutic potential . It functions in a variety of cancer cells by regulating several pathways . One of the primary targets of this compound is TMEM16A , a molecular target that is specifically overexpressed in lung cancer . This compound has also been shown to modify many other molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .
Mode of Action
This compound interacts with its targets to bring about changes that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . For instance, this compound inhibits the molecular target TMEM16A, which is specifically overexpressed in lung cancer . It also decreases the PI3K/AKT and ERK/MAPK signal transduction cascades and stimulates the PTEN pathway in dormant PC-3 cells to prevent cell cycle re-entry .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . These pathways play a crucial role in the development and progression of cancer, and their regulation by this compound contributes to its anticancer effects .
Pharmacokinetics
It is known that this compound is a type of flavanone with a sugar moiety in its structure, which is widely found in citrus fruits . The bioavailability of this compound may be influenced by factors such as its structural makeup and the presence of other compounds in the citrus fruits where it is found .
Result of Action
The result of this compound’s action is a decrease in the growth of several cancer cells, including those from gliomas, prostates, pancreatic, ovarian, skin, liver, colon, lung, cervical, and breast cancers . It has also been found to have a significant impact on controlling hyperglycemia and fat metabolism . Furthermore, this compound has been shown to reduce inflammation and eosinophil levels in the peripheral circulation and bronchoalveolar lavage fluid (BALF), interleukin (IL)-4, and IgE levels in serum in a mouse model of allergic eosinophilic airway inflammation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds in the citrus fruits where this compound is found may affect its bioavailability and, consequently, its efficacy . Additionally, the specific cellular environment in which this compound acts, such as the type of cancer cell, may also influence its action .
Biochemical Analysis
Biochemical Properties
Narirutin functions in a variety of cancer cells by regulating several pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . It has been shown to modify many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .
Cellular Effects
This compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies . It influences cell function by regulating several pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects by modifying many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .
Temporal Effects in Laboratory Settings
It is known that this compound has a molar weight of 580.539 g/mol and the chemical formula C 27 H 32 O 14 .
Dosage Effects in Animal Models
It is known that this compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to modify many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .
Transport and Distribution
It is known that this compound has a molar weight of 580.539 g/mol and the chemical formula C 27 H 32 O 14 .
Subcellular Localization
It is known that this compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Narirutin can be synthesized through the enzymatic conversion of naringenin-7-O-glucoside in grapefruit by a 1–6 rhamnosyltransferase enzyme . This process involves the addition of a rhamnose moiety to the glucoside, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves extraction from citrus fruit peels, where it is present in significant amounts . The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Narirutin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound often use nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Scientific Research Applications
Narirutin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a standard compound in analytical chemistry for the quantification of flavonoids in citrus fruits .
Biology:
- Studied for its role in modulating cellular pathways and its potential as a bioactive compound in various biological processes .
Medicine:
- Investigated for its anti-cancer properties, particularly its ability to induce apoptosis, inhibit cell proliferation, and regulate molecular targets involved in cancer progression .
- Explored for its anti-diabetic potential, with studies showing its interaction with receptors implicated in diabetes control .
Industry:
Comparison with Similar Compounds
- Naringin
- Hesperidin
- Naringenin
Narirutin stands out due to its unique sugar moiety and its potent therapeutic properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFHSYLYXVTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Narirutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
924.00 to 925.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Narirutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14259-46-2 | |
| Record name | Narirutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 165 °C | |
| Record name | Narirutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




